肾上腺素醌

描述

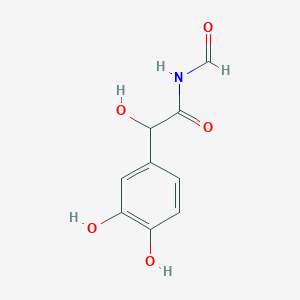

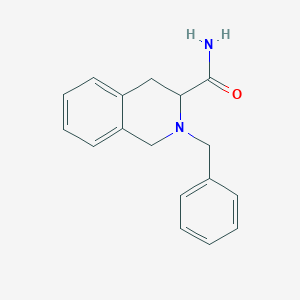

Adrenalinequinone is a product of the oxidation of adrenaline . It is a compound that has been studied for its formation in micelles . The formation of adrenalinequinone with absorption maxima at 388 nm and 274 nm was detected .

Synthesis Analysis

The synthesis of quinoxaline, a class of compounds to which adrenalinequinone belongs, has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .

Chemical Reactions Analysis

Adrenalinequinone is formed through the oxidation of adrenaline . The kinetics of adrenaline decay during oxidation were followed by its fluorescence . The calculated rate constants of the observed kinetics during oxidation were significantly lowered in both charged micelles compared to buffer solution and in Triton X-100 neutral micelles .

科学研究应用

与脂肪酸的相互作用和教育应用

许、任、刘(2018)探讨了肾上腺素和脂肪酸之间的相互作用,突出了其在增强学生对结构-性质-应用关系理解中的作用。本研究强调了肾上腺素在生理过程中的重要性及其容易氧化为肾上腺素醌。该研究提供了对肾上腺素溶解度特性和电化学行为的见解,有利于结构化学的教育目的 (许、任和刘,2018)。

电化学和光谱电化学行为

金、李、吕(2000)研究了肾上腺素(肾上腺素)在金电极上的电化学行为。他们的发现为肾上腺素的氧化提供了新的见解,揭示了在此过程中肾上腺素醌的形成。本研究强调了肾上腺素醌在理解肾上腺素电化学性质中的重要性 (金、李和吕,2000)。

电化学氧化反应动力学

章宇(2009)重点研究了肾上腺素电化学氧化为肾上腺素醌的动力学。该研究详细阐述了促进这种氧化的条件,有助于更好地理解肾上腺素的电化学性质 (章宇,2009)。

密度泛函理论研究

宋等人(2005)使用密度泛函理论(DFT)计算研究了左旋肾上腺素和肾上腺素醌,为它们的标准电极电势提供了理论视角。这项研究弥合了对这些化合物的实验和理论理解之间的差距 (宋等人,2005)。

用于肾上腺素测定的电化学发光

李、崔、林(2002)发现肾上腺素强烈抑制 Ru(bpy)32+/三丙胺体系的电化学发光(ECL)。他们使用这种抑制开发了一种流动注射程序来测定肾上腺素,为分析化学和肾上腺素分析做出了重大贡献 (李、崔和林,2002)。

与大黄中葡萄糖载体的相互作用

冯等人(2013)研究了肾上腺素与大黄中蒽醌衍生物的相互作用,揭示了它们有效拮抗肾上腺素的能力。这项工作为常见药用植物及其成分的药理作用提供了新的视角 (冯等人,2013)。

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-4-10-9(15)8(14)5-1-2-6(12)7(13)3-5/h1-4,8,12-14H,(H,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEAHUBYIJFRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)NC=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722528 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |

CAS RN |

672-73-1 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the electrochemical behavior of adrenalinequinone?

A1: Adrenalinequinone is formed through the electrochemical oxidation of adrenaline. Research has shown that this oxidation process is influenced by the surrounding environment. Specifically, the electrochemical oxidation of adrenaline occurs more easily in a 1.0 mol·L-1 H2SO4 solution compared to glacial acetic acid []. This difference highlights the impact of solvent properties on the reaction kinetics.

Q2: Are there computational studies investigating the electrochemical properties of adrenalinequinone?

A2: Yes, density-functional theory (DFT) has been employed to study the standard electrode potentials of the half-reaction involving L-adrenaline and adrenalinequinone []. This type of computational approach can provide valuable insights into the redox properties and reaction mechanisms associated with adrenalinequinone.

Q3: Has adrenalinequinone been explored in analytical chemistry applications?

A3: Researchers have investigated the use of modified electrodes for adrenaline detection, which could involve the formation of adrenalinequinone as part of the sensing mechanism. For example, one study focused on determining adrenaline levels using a porous gold film modified glassy carbon electrode []. While the exact role of adrenalinequinone in this context isn't detailed in the abstract, it showcases the relevance of this molecule in sensor development.

Q4: Can you elaborate on the interaction between adrenaline and formic acid in an electrochemical system?

A4: Studies utilizing cyclic voltammetry have explored the impact of adding formic acid to a solution containing adrenaline []. The findings indicate that the presence of formic acid influences the electron transfer ability of adrenaline. This interaction is evident from the changes observed in the peak currents and potentials associated with the oxidation and reduction processes of adrenaline and adrenalinequinone.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-5-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid](/img/structure/B1507022.png)

![1-Isopropyl-N-methoxy-N-methyl-1H-benzo[D][1,2,3]triazole-6-carboxamide](/img/structure/B1507033.png)

![N-[(2-Chloro-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B1507041.png)

![Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2',1',8'-klm]coronene](/img/structure/B1507043.png)

![4,5-Diphenylpyrrolo[1,2-A]quinoline](/img/structure/B1507044.png)